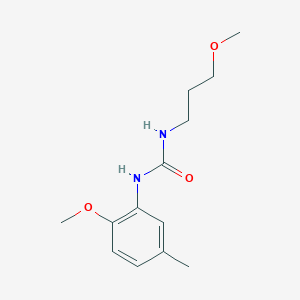![molecular formula C16H14ClNO4 B4738659 3-{[2-(2-chlorophenoxy)propanoyl]amino}benzoic acid](/img/structure/B4738659.png)
3-{[2-(2-chlorophenoxy)propanoyl]amino}benzoic acid
Descripción general
Descripción
3-{[2-(2-chlorophenoxy)propanoyl]amino}benzoic acid, also known as CPBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPBA is a white crystalline powder with a molecular formula of C16H14ClNO4 and a molecular weight of 321.74 g/mol.
Aplicaciones Científicas De Investigación
3-{[2-(2-chlorophenoxy)propanoyl]amino}benzoic acid has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 3-{[2-(2-chlorophenoxy)propanoyl]amino}benzoic acid has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties in vitro and in vivo. 3-{[2-(2-chlorophenoxy)propanoyl]amino}benzoic acid has also been used as a tool for studying the role of reactive oxygen species (ROS) in cellular signaling pathways and oxidative stress-related diseases.
Mecanismo De Acción
The mechanism of action of 3-{[2-(2-chlorophenoxy)propanoyl]amino}benzoic acid is not fully understood, but it is believed to involve the inhibition of ROS production and the modulation of cellular signaling pathways. 3-{[2-(2-chlorophenoxy)propanoyl]amino}benzoic acid has been shown to inhibit the activity of NADPH oxidase, an enzyme that plays a key role in ROS production. 3-{[2-(2-chlorophenoxy)propanoyl]amino}benzoic acid has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
3-{[2-(2-chlorophenoxy)propanoyl]amino}benzoic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. 3-{[2-(2-chlorophenoxy)propanoyl]amino}benzoic acid has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in macrophages and other immune cells. 3-{[2-(2-chlorophenoxy)propanoyl]amino}benzoic acid has also been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and glutathione peroxidase (GPx), in various cell types. In animal models, 3-{[2-(2-chlorophenoxy)propanoyl]amino}benzoic acid has been shown to exhibit anticancer effects by inhibiting tumor growth and inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{[2-(2-chlorophenoxy)propanoyl]amino}benzoic acid has several advantages as a research tool, including its high purity, stability, and solubility in various solvents. 3-{[2-(2-chlorophenoxy)propanoyl]amino}benzoic acid is also relatively easy to synthesize and can be obtained in large quantities. However, 3-{[2-(2-chlorophenoxy)propanoyl]amino}benzoic acid has some limitations for lab experiments, including its potential toxicity and the need for careful control of reaction conditions during synthesis.
Direcciones Futuras
There are several future directions for research on 3-{[2-(2-chlorophenoxy)propanoyl]amino}benzoic acid. One area of interest is the development of 3-{[2-(2-chlorophenoxy)propanoyl]amino}benzoic acid derivatives with improved pharmacological properties, such as increased bioavailability and selectivity for specific targets. Another area of interest is the investigation of the role of 3-{[2-(2-chlorophenoxy)propanoyl]amino}benzoic acid in the regulation of cellular metabolism and energy homeostasis. Additionally, further studies are needed to elucidate the mechanism of action of 3-{[2-(2-chlorophenoxy)propanoyl]amino}benzoic acid and its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders.
Conclusion
In conclusion, 3-{[2-(2-chlorophenoxy)propanoyl]amino}benzoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. 3-{[2-(2-chlorophenoxy)propanoyl]amino}benzoic acid can be synthesized through a multistep process starting from 2-chlorophenol and 3-aminobenzoic acid. 3-{[2-(2-chlorophenoxy)propanoyl]amino}benzoic acid has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties in vitro and in vivo. 3-{[2-(2-chlorophenoxy)propanoyl]amino}benzoic acid has also been used as a tool for studying the role of ROS in cellular signaling pathways and oxidative stress-related diseases. Further research is needed to fully understand the pharmacological properties and potential therapeutic applications of 3-{[2-(2-chlorophenoxy)propanoyl]amino}benzoic acid.
Propiedades
IUPAC Name |
3-[2-(2-chlorophenoxy)propanoylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-10(22-14-8-3-2-7-13(14)17)15(19)18-12-6-4-5-11(9-12)16(20)21/h2-10H,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICRLLUGIDJHIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)O)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(2-Chlorophenoxy)propanoyl]amino}benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4738579.png)



![2-{[2-(4-morpholinylcarbonyl)phenoxy]methyl}-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B4738601.png)
![5-[(3-{[(3-methoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4738604.png)

![N,N,3-trimethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4738625.png)

![methyl {4-[(isopropylamino)methyl]phenoxy}acetate hydrochloride](/img/structure/B4738648.png)
![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4738656.png)

![4-{[(3-benzoylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4738680.png)
